molecular formula C12H22O11 B037205 Trehalulose CAS No. 51411-23-5

Trehalulose

Cat. No.: B037205
CAS No.: 51411-23-5
M. Wt: 342.30 g/mol
InChI Key: NMXLJRHBJVMYPD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Trehalulose, also known as 1-O-alpha-D-Glucopyranosyl-D-fructose, is a non-reducing disaccharide that is present in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It has been shown to have neuroprotective properties by stimulating autophagy in Parkinson’s disease (PD) models . Therefore, the primary targets of this compound are the proteins and cellular membranes that are affected by various stress conditions, including heat stress, carbon starvation, osmotic or oxidative stress .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds with polar groups on cell membrane proteins and lipids . This interaction modifies the tetrahedral hydrogen bond structure of water, reorganizing remaining water molecules around biological structures . This mechanism helps protect proteins and cellular membranes from inactivation or denaturation caused by various stress conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways. The most well-known and widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase (TPS). Organisms that use this pathway usually also have a trehalose-P phosphatase (TPP) that converts the trehalose-P to free trehalose . These pathways are critical for normal plant growth and development .

Pharmacokinetics (ADME Properties)

This compound is known for its acariogenic and low glycemic index properties . It strongly resists crystallization and forms an amorphous solid when dried . Its sweetness relative to sucrose has been estimated as between 0.4 and 0.7 . .

Result of Action

The action of this compound results in the stabilization of proteins and cellular membranes under various stress conditions . It has been shown to decrease dopaminergic neuronal loss in Parkinson’s disease models . Moreover, systemic trehalose administration has been found to preserve the typical histological architecture of the organs involved in its metabolism, supporting its safety as a potential neuroprotective agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme trehalose synthase, which is involved in the production of this compound, can catalyze trehalose biosynthesis in a wide range of temperatures, from 5°C to 80°C Therefore, the environmental temperature can significantly impact the production and action of this compound

Biochemical Analysis

Biochemical Properties

Trehalulose interacts with various enzymes, proteins, and other biomolecules. The dominant pathway for trehalose biosynthesis involves the transfer of glucose from UDP-glucose to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the enzyme trehalose-P synthase . This compound is then broken down by two major types of trehalases .

Cellular Effects

This compound has been shown to play a role in maintaining cellular homeostasis under stress conditions . It acts in the cell as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . It has also been shown to have neuroprotective functions in vitro and in animal models of various neurodegenerative diseases .

Molecular Mechanism

The molecular mechanisms underlying the glucose homeostasis regulated by trehalose have been discussed in detail in recent reviews . This compound may impact glucose homeostasis through different pathways that contribute to insulin sensitivity and secretion, glucose and lipid metabolism, islet function, oxidative stress management .

Temporal Effects in Laboratory Settings

This compound plays a vital role as a stress protectant during major abiotic stresses such as dehydration and rehydration, high or low temperature, chemical toxicity and oxidative stress . The role of this compound in protecting cells against the effects of desiccation is particularly well documented .

Dosage Effects in Animal Models

In animal models, a neuroprotective dose of this compound has been shown to be harmless to metabolic organs . This was validated in a Parkinson’s disease model induced with intraperitoneal paraquat administration twice weekly for 7 weeks .

Metabolic Pathways

This compound is involved in several metabolic pathways. The best known and most widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase .

Transport and Distribution

Trehalose is transported into mammalian cells via GLUT8 (SLC2A8) transporter or endocytosis . This compound blocks the entry of glucose and fructose into the cell, which limits the amount of ATP produced by glycolysis and citric acid cycle .

Subcellular Localization

This might be involved in subcellular protein localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-alpha-D-Glucopyranosyl-D-fructose can be synthesized enzymatically using sucrose as a substrate. The enzyme sucrose isomerase catalyzes the conversion of sucrose to 1-O-alpha-D-Glucopyranosyl-D-fructose under mild conditions. The reaction typically occurs at a pH of 5-7 and a temperature range of 30-40°C .

Industrial Production Methods: Industrial production of 1-O-alpha-D-Glucopyranosyl-D-fructose involves the use of immobilized enzymes to enhance the efficiency and yield of the reaction. The process includes the continuous flow of sucrose solution through a column packed with immobilized sucrose isomerase, resulting in the conversion of sucrose to 1-O-alpha-D-Glucopyranosyl-D-fructose .

Chemical Reactions Analysis

Types of Reactions: 1-O-alpha-D-Glucopyranosyl-D-fructose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-O-alpha-D-Glucopyranosyl-D-fructose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLJRHBJVMYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trehalulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51411-23-5
Record name Trehalulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90 - 95 °C
Record name Trehalulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is trehalulose produced using the enzyme alpha-glucosyltransferase from Pseudomonas mesoacidophila MX-45?

A1: The alpha-glucosyltransferase enzyme from Pseudomonas mesoacidophila MX-45 can catalyze the conversion of sucrose into two products: this compound and isomaltulose (also known as palatinose) []. Interestingly, the ratio of these products is influenced by the reaction temperature. Lower temperatures favor this compound production. The research found that optimal conditions for this compound production were a pH of 5.5-6.5 and a temperature of 20°C, resulting in a 91% yield of this compound from a 20-40% sucrose solution [].

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